8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
This typically includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Amplification of Phleomycin Activity
Research has explored synthetic approaches to purine derivatives to amplify phleomycin activity against E. coli. Analogues synthesized included derivatives with modifications to the C- or N-methyl group, among others. These studies contribute to the understanding of purine's role in enhancing antibiotic effectiveness (Badger, Brown, & Lister, 1974).
Molecular Interaction Studies
Investigations into the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, have provided insights into their therapeutic potential. This research offers a foundation for understanding how modifications to purine structures affect their biological activity profiles and interaction capabilities (Latosinska et al., 2014).
Reaction Investigations
The reaction of aminotheophyllines with glycerol epichlorohydrin has been studied, leading to the formation of various compounds. This research contributes to the knowledge of purine derivative reactions and potential applications in synthesizing new compounds (Kremzer et al., 1981).
Intermolecular Interaction Analysis
Quantitative investigation into the intermolecular interactions present in xanthine derivatives shed light on their potential for new material design. This research underscores the significance of understanding the molecular interactions and energy contributions in the crystal packing of purine derivatives (Shukla et al., 2020).
Coordination Sphere Studies
The interaction of purine derivatives with divalent metal cations in aqueous media has been examined, revealing insights into the second coordination sphere. This work aids in the comprehension of how purine derivatives interact with metals, contributing to potential applications in coordination chemistry (Maldonado et al., 2009).
Safety And Hazards
This involves studying the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure.
Future Directions
This involves predicting potential future applications of the compound based on its properties and effects.
Please consult with a chemist or a reliable source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-6-20-12-14-10-9(17(12)7-8(2)3)11(18)16(5)13(19)15(10)4/h2,6-7H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFYGMLLXNIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
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